Ethyl 3-amino-3-(4-methylphenyl)propanoate
Description
Ethyl 3-amino-3-(4-methylphenyl)propanoate (CAS: 874912-72-8) is a chiral ester derivative featuring a 4-methylphenyl substituent and an amino group at the β-position of the propanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for versatile modifications, making it a valuable building block for αv integrin antagonists and other therapeutic agents . The hydrochloride salt form (e.g., Ref: 3D-CVA84212) is commercially available through suppliers like CymitQuimica, emphasizing its utility in high-throughput drug discovery .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQNRQTYBXMXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-bromo-3-(4-methylphenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted propanoates with different functional groups.
Scientific Research Applications
Ethyl 3-amino-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound’s structural features allow it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on different biological pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged to create specialized products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 224946-68-3)
- Key Difference : The 4-nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the 4-methyl group.
- Applications : Nitro-substituted analogs are precursors for reduced amine derivatives, which may exhibit enhanced binding in redox-active environments .
- Physical Properties : Molar mass = 238.24 g/mol; stored at 2–8°C due to nitro group instability .
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7)
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate
- Key Difference : The 4-ethoxy group is electron-donating, increasing lipophilicity and influencing bioavailability.
- Synthesis: Prepared via Rodionov reaction, similar to the target compound, but with modified aldehydes .
Ester Group Modifications
Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 889945-11-3)
- Key Difference: Methyl ester (vs.
- Commercial Availability : Sold by Pharmint for medicinal chemistry research .
Phosphorus-Containing Analogs
Ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)-3-(perfluorophenyl)propanoate (7o)
Ethyl 3-(3,4-dichlorophenyl)-3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)propanoate (7h)
- Key Differences : Dichlorophenyl and phosphoryl groups confer dual electron-withdrawing effects, improving stability and bioactivity.
- Physical Properties : Mp = 109–110°C; yield = 86% .
Physicochemical and Spectral Comparisons
- Melting Points: Target compound (hydrochloride): Not reported. 7i (3-chloro-4-methoxyphenyl analog): 153–154°C . 7q (4-nitrophenyl analog): 129–130°C .
- NMR Signatures :
Commercial and Regulatory Considerations
- Availability : The target compound and its hydrochloride salt are stocked by Enamine Ltd and CymitQuimica, with prices ranging from €491/50mg to €1,726/5g .
Biological Activity
Ethyl 3-amino-3-(4-methylphenyl)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features an amino group and an ester functional group. The presence of the 4-methylphenyl substituent on the propanoate backbone enhances its reactivity and biological interactions. The compound is classified as a derivative of propanoic acid, which is significant in various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with proteins and enzymes, enhancing binding affinity to specific biological targets .
- Enzymatic Interactions : The ester group may undergo hydrolysis, releasing the active amine that can modulate cellular pathways involved in inflammation and pain.
- Influence on Metabolic Pathways : Studies suggest that this compound may interact with various metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity
Research has identified several biological activities associated with this compound:
- Anticancer Potential : Preliminary studies indicate that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells. For instance, related compounds have shown IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. Its structural properties allow it to act on various inflammatory mediators .
- Antimicrobial Activity : this compound has been studied for its antimicrobial properties, with some derivatives showing promising results against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study focusing on structure-activity relationships found that modifications to the amino group significantly impacted the compound's binding affinity and biological activity against cancer cells .
- Another investigation reported that compounds with similar structures exhibited enhanced cytotoxicity when conjugated with specific amino acids, indicating that this compound could serve as a versatile building block for developing more potent analogs .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Structure | Anticancer (IC50 ~11 µM) |
| Ethyl 2-[(4-methylphenyl)amino]propanoate | Structure | Anti-inflammatory effects |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Structure | HDAC inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
